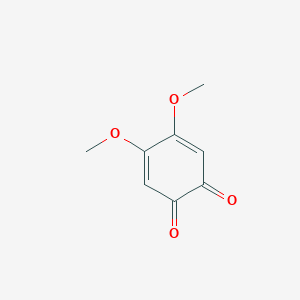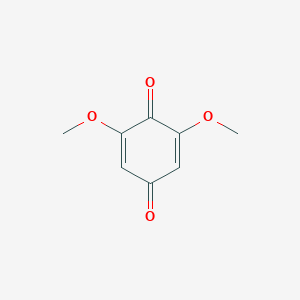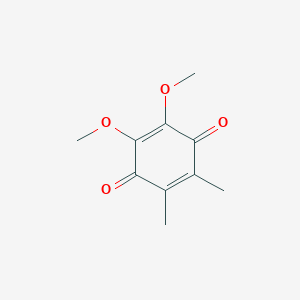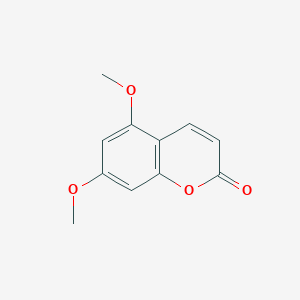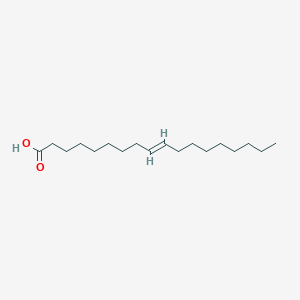
Ácido elaídico
Descripción general
Descripción
Elaidic acid is a trans unsaturated fatty acid with the chemical formula C₁₈H₃₄O₂. It is specifically known as trans-9-octadecenoic acid. This compound is the trans isomer of oleic acid and is commonly found in hydrogenated vegetable oils. Elaidic acid is a colorless oily solid and is one of the major trans fats implicated in heart disease due to its presence in industrially processed foods .
Aplicaciones Científicas De Investigación
Elaidic acid has several applications in scientific research:
Chemistry: Used as a standard for the analysis of trans fatty acids in food products.
Biology: Studied for its effects on cellular processes and membrane fluidity.
Medicine: Investigated for its role in cardiovascular diseases and its impact on cholesterol metabolism.
Industry: Utilized in the production of soaps, detergents, and cosmetics.
Mecanismo De Acción
Target of Action
Elaidic acid’s primary target is the long-chain acyl-CoA synthetase 5 (ACSL5) . ACSL5 is an enzyme that catalyzes the conversion of long-chain fatty acids (LCFAs) into their active CoA derivatives . This process is crucial for the metabolism of LCFAs and plays a significant role in tumor growth and immune response .
Mode of Action
Elaidic acid interacts with its target, ACSL5, to promote the expression of MHC-I molecules in tumor cells . This interaction enhances the antigen presentation, thereby boosting the cytotoxic effect of CD8+ T cells .
Biochemical Pathways
The interaction of elaidic acid with ACSL5 affects the LCFA metabolism pathway . Specifically, it promotes the metabolism of elaidic acid via ACSL5, which in turn enhances the expression of MHC-I molecules in tumor cells and boosts the antigen presentation . This process ultimately strengthens the cytotoxic effect of CD8+ T cells .
Pharmacokinetics
It’s known that elaidic acid is a lipophilic compound, suggesting that it may have good bioavailability .
Result of Action
The result of elaidic acid’s action is the enhanced cytotoxic effect of CD8+ T cells on tumor cells . This is achieved through the increased expression of MHC-I molecules in tumor cells, which boosts antigen presentation . Consequently, this can lead to the suppression of tumor growth .
Action Environment
The action of elaidic acid can be influenced by various environmental factors. For instance, the presence of elaidic acid in the diet can directly suppress tumor growth . Moreover, the plasma level of elaidic acid in patients has been suggested as a potential indicator for predicting immune response .
Análisis Bioquímico
Biochemical Properties
Elaidic acid interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to increase plasma cholesterylester transfer protein (CETP) activity, which lowers HDL cholesterol . Furthermore, it has been reported that elaidic acid can induce the endoplasmic reticulum stress (ERS) response in Kupffer cells (KCs), accompanied by the activation of the mitogen-activated protein kinase (MAPK) signaling pathway .
Cellular Effects
Elaidic acid has significant effects on various types of cells and cellular processes. It has been shown to enhance the growth, survival, and invasion of colorectal cancer cell lines . Moreover, it has been found to induce intestinal barrier damage, leading to gut-liver axis derangement and triggering NLRP3 inflammasome formation in the liver of SD rats .
Molecular Mechanism
Elaidic acid exerts its effects at the molecular level through various mechanisms. It has been found to induce the endoplasmic reticulum stress (ERS) response in Kupffer cells (KCs), accompanied by the activation of the mitogen-activated protein kinase (MAPK) signaling pathway . This results in NLRP3 inflammasome formation, and eventually increases the release of inflammatory factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of elaidic acid change over time. For instance, it has been found that elaidic acid can promote tumoral antigen presentation and its dietary supplementation improves cancer immunotherapy . This suggests that elaidic acid has long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of elaidic acid vary with different dosages in animal models. For instance, it has been found that dietary supplementation of elaidic acid can directly inhibit tumor growth in mice
Metabolic Pathways
Elaidic acid is involved in various metabolic pathways. It is a potential substrate of ACSL5, a key enzyme in the metabolism of long-chain fatty acids (LCFAs) . The metabolism of elaidic acid by ACSL5 can modulate the antitumor immune response .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Elaidic acid can be synthesized through the isomerization of oleic acid. The process involves the use of nitrogen oxides as catalysts. A typical procedure includes heating a mixture of oleic acid and a solution of sodium nitrite in water to 58-62°C, followed by the addition of a concentrated nitric acid and water mixture .
Industrial Production Methods: Industrially, elaidic acid is produced during the partial hydrogenation of polyunsaturated fatty acids found in vegetable oils. This process involves the addition of hydrogen to the carbon-carbon double bonds in the presence of a metal catalyst, such as nickel, under high pressure and temperature .
Types of Reactions:
Oxidation: Elaidic acid can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: It can be reduced to stearic acid, a saturated fatty acid, through hydrogenation.
Esterification: Elaidic acid can react with alcohols to form esters, such as methyl elaidate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and acetic acid are commonly used oxidizing agents.
Reduction: Hydrogen gas in the presence of a nickel catalyst.
Esterification: Methanol in the presence of an acid catalyst.
Major Products:
Oxidation: Various oxidized fatty acids.
Reduction: Stearic acid.
Esterification: Methyl elaidate.
Comparación Con Compuestos Similares
- Oleic acid (cis-9-octadecenoic acid)
- Vaccenic acid (trans-11-octadecenoic acid)
- Stearic acid (octadecanoic acid)
- Linoleic acid (cis,cis-9,12-octadecadienoic acid) .
Elaidic acid’s unique trans configuration and its industrial relevance make it a significant compound in both scientific research and industrial applications.
Propiedades
IUPAC Name |
(E)-octadec-9-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPPMHVWECSIRJ-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058619 | |
| Record name | (E)-9-Octadecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] White crystals; [Sigma-Aldrich MSDS], Liquid | |
| Record name | Elaidic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14097 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Elaidic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000573 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
112-79-8, 2027-47-6, 112-80-1 | |
| Record name | Elaidic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Elaidic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Octadecenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002027476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oleic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04224 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Elaidic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26988 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (E)-9-Octadecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Elaidic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.642 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ELAIDIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4837010H8C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Elaidic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000573 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
42 - 44 °C | |
| Record name | Oleic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04224 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Elaidic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000573 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






